Cas no 1702648-30-3 (methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate)

Methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring a cyclopentyl substituent and an ester functional group. Its structure combines a reactive amino group at the 4-position with a carboxylate ester at the 3-position, making it a versatile intermediate in medicinal and synthetic chemistry. The cyclopentyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive applications. This compound is particularly valuable in the synthesis of pharmacologically active molecules, including kinase inhibitors and other heterocyclic derivatives. Its well-defined reactivity profile allows for selective modifications, enabling tailored derivatization for targeted research applications. The ester group further facilitates straightforward hydrolysis or transesterification, broadening its utility in scaffold diversification.
methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate structure
1702648-30-3 structure
Product Name:methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate
CAS No:1702648-30-3
MF:C10H15N3O2
MW:209.245002031326
CID:6192794
PubChem ID:107344719
Update Time:2025-06-11

methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate
    • EN300-1107652
    • 1702648-30-3
    • Inchi: 1S/C10H15N3O2/c1-15-10(14)9-8(11)6-13(12-9)7-4-2-3-5-7/h6-7H,2-5,11H2,1H3
    • InChI Key: WKFXALKZJKHYEP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(=CN(C2CCCC2)N=1)N)=O

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 70.1Ų

methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate

Recent Advances in the Study of Methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS: 1702648-30-3)

Methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS: 1702648-30-3) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug development. Recent studies have explored its applications in the synthesis of novel bioactive compounds, particularly in the context of kinase inhibition and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.

One of the key areas of interest in recent research has been the role of methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate as an intermediate in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Studies have demonstrated that modifications to the pyrazole core, such as the introduction of cyclopentyl and amino groups, can enhance the compound's binding affinity and selectivity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the successful use of this compound in the development of a novel series of JAK2 inhibitors, which showed promising activity in preclinical models of myeloproliferative neoplasms.

In addition to its role in kinase inhibition, methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate has also been investigated for its anti-inflammatory properties. Researchers have synthesized derivatives of this compound and evaluated their effects on inflammatory mediators such as TNF-α and IL-6. A recent study in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to modulate NF-κB signaling, a key pathway in inflammation. These findings suggest that further optimization of this scaffold could lead to the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

The synthetic accessibility of methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate has also been a focus of recent research. Advances in catalytic methods, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable synthesis of this compound and its derivatives. A 2022 publication in Organic Process Research & Development detailed a streamlined synthetic route that significantly improved yield and purity, making it more feasible for large-scale production and further pharmacological studies.

Despite these promising developments, challenges remain in the optimization of methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate for therapeutic use. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Future research directions may include the exploration of prodrug strategies or the incorporation of this scaffold into hybrid molecules to enhance its pharmacological properties.

In conclusion, methyl 4-amino-1-cyclopentyl-1H-pyrazole-3-carboxylate (CAS: 1702648-30-3) represents a promising scaffold in medicinal chemistry, with potential applications in kinase inhibition and anti-inflammatory therapy. Continued research into its chemical modifications and biological activities will be essential for unlocking its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the development of novel bioactive compounds based on this versatile pyrazole derivative.

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